4-methyl-N-(2-methylpropyl)aniline

Description

General Significance of N-Substituted Arylamines in Contemporary Organic Synthesis

N-substituted arylamines are organic compounds characterized by an amino group attached to an aromatic ring, where one or both hydrogen atoms of the amino group are replaced by organic substituents. These molecules are pivotal building blocks in modern organic synthesis. rsc.org Their significance stems from their versatile reactivity, allowing for the construction of complex molecular architectures. They serve as crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, and, most notably, biologically active compounds. britannica.commdpi.com The development of efficient methods for the formation of the carbon-nitrogen (C-N) bond, such as the Buchwald-Hartwig amination and Ullmann condensation, has revolutionized the accessibility of these compounds, further cementing their importance in both academic and industrial research. galchimia.com

Structural Context and Classification of 4-Methyl-N-(2-methylpropyl)aniline within Aromatic Amine Derivatives

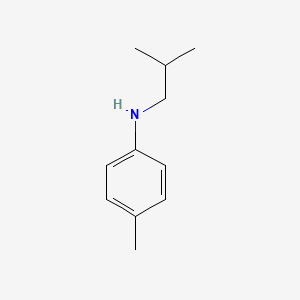

This compound, also known as N-isobutyl-p-toluidine, is a specific example of an N-substituted arylamine. Structurally, it features a p-toluidine (B81030) core, which is an aniline (B41778) molecule with a methyl group at the para-position (position 4) of the benzene (B151609) ring. The nitrogen atom of the amino group is substituted with an isobutyl group (-CH2CH(CH3)2).

This compound can be classified as a secondary aromatic amine, as the nitrogen atom is bonded to one aryl group (the 4-methylphenyl group) and one alkyl group (the 2-methylpropyl group). The presence of both the methyl group on the aromatic ring and the branched alkyl group on the nitrogen atom influences its physical and chemical properties, such as its basicity, solubility, and reactivity, compared to simpler anilines.

Historical and Evolving Research Trajectories in Aniline Derivative Chemistry

The history of aniline chemistry dates back to the 19th century, with the initial isolation of aniline itself. britannica.com The discovery of its potential as a precursor for synthetic dyes, such as mauveine, marked the beginning of a new era in industrial chemistry. galchimia.com Early research focused on understanding the fundamental reactivity of the aniline core, including electrophilic aromatic substitution and reactions at the amino group. britannica.com

Over the decades, research has evolved significantly. The initial focus on dye synthesis has expanded to encompass a vast range of applications. A major trajectory in modern aniline derivative chemistry is the development of more efficient, selective, and environmentally benign synthetic methods. researchgate.netorganic-chemistry.org This includes the use of advanced catalytic systems, such as those based on palladium, copper, and other transition metals, to facilitate C-N bond formation. galchimia.com Furthermore, there is a growing interest in the synthesis of aniline derivatives for applications in medicinal chemistry, where they serve as key pharmacophores in a variety of drug candidates. mdpi.comnih.gov The continuous exploration of new reactions and applications ensures that aniline derivative chemistry remains a vibrant and impactful area of research.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-isobutyl-p-toluidine |

| CAS Number | 589-59-3 |

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not definitively reported, but expected to be over 200°C |

| Solubility | Poorly soluble in water; soluble in organic solvents |

Synthesis of this compound

A common and versatile method for the synthesis of N-alkylated anilines such as this compound is through reductive amination . This two-step, one-pot reaction involves the initial reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comresearchgate.netorganicchemistrytutor.com

For the synthesis of this compound, the starting materials would be p-toluidine and isobutyraldehyde (B47883).

Step 1: Imine Formation p-Toluidine reacts with isobutyraldehyde under mildly acidic conditions to form the corresponding N-isobutylidene-4-methylaniline (an imine) and water. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of p-toluidine. masterorganicchemistry.com

Step 2: Reduction The formed imine is then reduced to the final product, this compound. A variety of reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com

A plausible reaction scheme is as follows:

p-toluidine + isobutyraldehyde --(mild acid)--> [N-isobutylidene-4-methylaniline] --(reducing agent)--> this compound

Spectroscopic Data Insights

Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data for analogous compounds, the expected spectral features can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the substituted benzene ring.

Methyl Protons (Aromatic): A singlet around δ 2.2-2.4 ppm, corresponding to the methyl group on the benzene ring.

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Isobutyl Protons: A doublet for the two equivalent methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH2) protons attached to the nitrogen.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aromatic Carbons: Several signals in the aromatic region (typically δ 110-150 ppm), with the carbon attached to the nitrogen appearing at a higher chemical shift.

Methyl Carbon (Aromatic): A signal around δ 20-22 ppm.

Isobutyl Carbons: Signals corresponding to the two methyl carbons, the methine carbon, and the methylene carbon.

IR (Infrared) Spectroscopy:

N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Absorptions for both aromatic and aliphatic C-H bonds.

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.

C-N Stretch: An absorption in the fingerprint region.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWNIVYQWJRDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl N 2 Methylpropyl Aniline and Analogues

Direct Alkylation Strategies of Primary Anilines

Direct alkylation of primary anilines represents a traditional and straightforward approach to the synthesis of N-alkylanilines. This method typically involves the reaction of an aniline (B41778) with an alkylating agent in the presence of a base.

Traditional Alkylation Approaches Utilizing Alkyl Electrophilic Reagents

The classical approach to the N-alkylation of anilines involves the use of alkyl halides as electrophilic reagents. In the case of synthesizing 4-methyl-N-(2-methylpropyl)aniline, this would involve the reaction of 4-methylaniline (p-toluidine) with an isobutyl halide, such as isobutyl bromide. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkyl halide.

A significant challenge in this approach is the potential for over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. Polysubstitution can be a common issue in these reactions.

One common method to control the extent of alkylation is to use a large excess of the aniline starting material. However, this can be inefficient and costly, especially if the aniline is a valuable compound.

A related and often more efficient method for the synthesis of secondary amines is reductive amination. This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of p-toluidine (B81030) with isobutyraldehyde (B47883), followed by reduction with a suitable reducing agent like sodium borohydride (B1222165). This method often provides higher yields and better selectivity for the mono-alkylated product compared to direct alkylation with alkyl halides. A laboratory procedure for a similar reaction involves the solvent-free, solid-state reaction of o-vanillin and p-toluidine to form an imine, which is then reduced with sodium borohydride. nih.gov

Influence of Base and Solvent on Alkylation Yields and Selectivity

The choice of base and solvent plays a crucial role in the outcome of direct N-alkylation reactions. The base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates (e.g., potassium carbonate), and strong bases like sodium hydride.

The strength of the base can influence the reaction rate and selectivity. A stronger base like sodium hydride will deprotonate the aniline more effectively, leading to a faster reaction. However, it may also promote side reactions. Weaker bases like potassium carbonate are often preferred for their milder reaction conditions and easier handling. In the Williamson ether synthesis, a related SN2 reaction, the use of sodium hydride in DMF was found to be more efficient than potassium carbonate in acetone for the alkylation of a hydroxyl group. researchgate.net

| Base | Solvent | Typical Reaction Conditions | Advantages | Disadvantages |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | Reflux | Mild conditions, easy to handle | Moderate reactivity |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temperature | High reactivity | Flammable, requires anhydrous conditions |

Catalytic N-Alkylation Pathways

Catalytic methods for N-alkylation have gained prominence due to their higher efficiency, selectivity, and greener reaction profiles compared to traditional methods. These approaches often utilize transition metal catalysts to facilitate the C-N bond formation.

Transition Metal-Catalyzed Methods

Palladium catalysts are versatile and have been extensively used for N-alkylation reactions, often through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. whiterose.ac.uk In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This method is highly atom-economical as the only byproduct is water.

For the synthesis of this compound, this would involve the reaction of p-toluidine with isobutyl alcohol in the presence of a palladium catalyst. Various palladium sources, such as palladium on carbon (Pd/C) or palladium(II) acetate, can be employed, often in combination with a ligand to enhance catalytic activity and selectivity.

A study on the N-alkylation of amines with alcohols using an iron oxide-immobilized palladium catalyst demonstrated high yields without the need for an external base or organic ligands. mdma.ch A competition experiment in this study showed that p-toluidine reacted preferentially with benzyl alcohol over N-benzylaniline, indicating that mono-alkylation can be favored. mdma.ch The reaction conditions for these types of transformations can vary, but they often require elevated temperatures.

The choice of solvent can also influence the outcome of palladium-catalyzed N-alkylation. While some reactions can be performed under solvent-free conditions, others may benefit from the use of solvents like toluene (B28343) or anisole. rsc.org

| Catalyst System | Alcohol | Amine | Conditions | Yield |

| Pd/Fe₂O₃ | Benzyl Alcohol | p-Toluidine | 160 °C, 24 h | 95% |

| Pd@[nBu₄N][Br] | Benzyl Alcohol | p-Toluidine | 140 °C, 24 h, Anisole | 95% rsc.org |

Iridium complexes have also emerged as highly efficient catalysts for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism. organic-chemistry.org Iridium catalysts, such as those containing N-heterocyclic carbene (NHC) ligands, have shown excellent activity and selectivity for the monoalkylation of anilines under relatively mild conditions. organic-chemistry.org

The synthesis of this compound via this method would involve reacting p-toluidine with isobutyl alcohol in the presence of an iridium catalyst and a base. The base, often a metal alkoxide like potassium tert-butoxide, is typically required to facilitate the initial dehydrogenation of the alcohol.

Research has shown that iridium complexes can catalyze the N-alkylation of various anilines with a range of primary alcohols, affording the corresponding secondary amines in high yields. quora.com The reaction conditions are often milder than those required for some palladium-catalyzed systems.

| Catalyst System | Alcohol | Amine | Base | Conditions | Yield |

| [Ir(PN-ligand)] | Various primary alcohols | Various anilines | - | 70 °C, 0.1 mol% catalyst | Excellent yields quora.com |

| Iridium NHC complex | Benzyl Alcohol | Aniline | KOtBu | 110 °C | High conversion organic-chemistry.org |

Organocatalytic Approaches to N-Substituted Anilines

Organocatalysis provides a metal-free alternative for the synthesis of N-substituted anilines and related compounds. These methods often rely on the activation of substrates by small organic molecules.

One prominent example is the use of chiral phosphoric acids to catalyze asymmetric reactions involving anilines. For instance, an organocatalytic direct asymmetric indolization from anilines has been developed, proceeding via an enantioselective [3 + 2] annulation. nih.govacs.org This reaction allows for the construction of complex chiral indole structures from simple aniline derivatives. nih.govacs.org

While this specific methodology leads to heterocyclic products rather than simple N-alkylanilines, it demonstrates the potential of organocatalysis to activate anilines for C-N bond formation with high stereoselectivity. The development of organocatalytic methods for the direct N-alkylation of anilines with simple alkyl groups is a field of growing interest, aiming to provide milder and more sustainable synthetic routes.

Catalytic Alkylation with Dialkyl Carbonates over Zeolites

The use of dialkyl carbonates as alkylating agents in the presence of zeolite catalysts offers a green and highly selective method for the mono-N-alkylation of anilines. unive.itsciencemadness.org This approach avoids the use of toxic and corrosive alkyl halides and sulfates, and the zeolite catalysts are reusable and environmentally friendly. unive.it

In this process, primary aromatic amines are reacted with dialkyl carbonates at elevated temperatures (typically 130-160 °C) over a zeolite catalyst, such as NaY faujasite. unive.it The reaction proceeds without the need for a solvent and provides high selectivity for the mono-N-alkylated product, minimizing the formation of the di-alkylated byproduct. unive.itsciencemadness.org

The selectivity of this method is attributed to the steric constraints imposed by the zeolite cavities, which favor the formation of the less bulky secondary amine. unive.it This methodology has been successfully applied to a range of anilines and dialkyl carbonates, affording the corresponding mono-N-alkylanilines in good to excellent yields.

Table 1: Zeolite-Catalyzed Mono-N-Alkylation of Anilines with Dialkyl Carbonates

| Aniline Derivative | Dialkyl Carbonate | Catalyst | Temperature (°C) | Selectivity for Mono-N-Alkylation (%) | Yield (%) |

| Aniline | Diethyl Carbonate | NaY Faujasite | 130-160 | 90-97 | 68-94 |

| p-Chloroaniline | Diethyl Carbonate | NaY Faujasite | 130-160 | 90-97 | 68-94 |

| p-Nitroaniline | Diethyl Carbonate | NaY Faujasite | 130-160 | 90-97 | 68-94 |

Reductive Amination and Cross-Coupling Strategies

Reductive approaches provide powerful and direct methods for the synthesis of N-alkylanilines, often starting from readily available precursors.

Reductive Amination of Arylamines with Carbonyl Compounds

Reductive amination is a widely used and versatile method for the synthesis of amines. mdma.ch This reaction involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. mdma.chresearchgate.net

For the synthesis of this compound, this would involve the reaction of p-toluidine with isobutyraldehyde. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. mdma.ch

A one-pot reductive mono-N-alkylation of anilines using aldehydes has been developed using a Pd/C catalyst with ammonium (B1175870) formate as an in situ hydrogen donor. researchgate.net This method is advantageous as it proceeds smoothly at room temperature and offers excellent yields and selectivity. researchgate.net The process is also considered environmentally benign. researchgate.net

Table 2: One-Pot Reductive Mono-N-Alkylation of Anilines with Aldehydes

| Aniline Derivative | Aldehyde | Catalyst/Reducing System | Solvent | Outcome |

| Aniline | Various Aldehydes | Pd/C, Ammonium Formate | Aqueous 2-Propanol | Smooth and selective mono-N-alkylation in excellent yields. |

| Nitroarenes | Various Aldehydes | Pd/C, Ammonium Formate | Aqueous 2-Propanol | One-pot conversion to mono-N-alkylanilines. |

Direct Reductive Cross-Coupling of Nitroarenes for N-Alkylaniline Synthesis

Directly converting nitroarenes into N-alkylanilines is a highly attractive strategy as it bypasses the need to pre-reduce the nitro group to an amine. nih.gov This approach enhances step- and atom-economy. nih.gov

One such method involves the iron-catalyzed reductive coupling of nitroarenes with alkyl halides. researchgate.net This transformation tolerates a variety of functional groups and can be used with primary, secondary, and tertiary alkyl halides, demonstrating broad substrate scope. researchgate.net In this reaction, a reducing agent, such as zinc, is used in conjunction with an iron catalyst. researchgate.net

Another strategy is the reductive coupling of nitroarenes with aryl boronic acids, which has been achieved using copper or molybdenum catalysts. nih.gov While this typically leads to diarylamines, it showcases the potential for reductive cross-coupling reactions starting from nitroarenes. nih.gov The direct reductive cross-coupling of a nitroarene like 4-nitrotoluene with a 2-methylpropyl source would provide a direct route to this compound.

Advanced and Emerging Synthetic Routes

Recent advancements in organic synthesis have introduced several novel strategies for the formation of substituted anilines. These methods, ranging from photochemical reactions to catalyst-free condensation pathways, offer unique advantages in terms of substrate scope, reaction conditions, and control over product formation.

Photochemical Dehydrogenative Syntheses of Substituted Anilines

A novel cross-coupling approach for synthesizing anilines utilizes saturated cyclohexanones as surrogates for aryl electrophiles. nih.govrepec.org This strategy circumvents common selectivity challenges associated with traditional aromatic chemistry. nih.govresearchgate.net The process begins with the condensation of an amine with a cyclohexanone, a reaction that enables a predetermined and site-selective formation of the carbon-nitrogen (C-N) bond. nih.govrepec.orgresearchgate.net Following this initial step, a dual catalytic system, employing both photoredox and cobalt-based catalysts, progressively desaturates the cyclohexene ring to yield the final aniline product. nih.govresearchgate.net This photochemical dehydrogenative strategy is noted for its ability to construct complex anilines and has been successfully applied to the late-stage amination-aromatization of natural products, steroids, and terpene feedstocks, as well as in the preparation of commercial medicines. nih.govrepec.orgmanchester.ac.uk

Table 1: Key Features of Photochemical Dehydrogenative Aniline Synthesis

| Feature | Description | Source |

|---|---|---|

| Strategy | Non-canonical cross-coupling using cyclohexanones as aryl surrogates. | nih.govrepec.org |

| Key Steps | 1. Condensation of amine and cyclohexanone. 2. Photoredox- and cobalt-catalyzed dehydrogenation. | nih.govresearchgate.net |

| Catalysis | A synergistic system combining a photoredox catalyst and a cobalt catalyst. | researchgate.netmanchester.ac.uk |

| Advantages | Bypasses frequent selectivity issues of aromatic chemistry; allows for late-stage functionalization. | nih.govresearchgate.net |

Synthesis via Imine Condensation–Isoaromatization Pathways

An efficient and operationally simple method for the synthesis of 2-benzyl N-substituted anilines has been developed that proceeds without the need for catalysts or additives. beilstein-journals.orgnih.govnih.gov This route involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. beilstein-journals.orgnih.gov The reaction mechanism is a sequential pathway that commences with an imine condensation, which is then followed by an isoaromatization step to form the stable aniline product. beilstein-journals.orgresearchgate.net The isoaromatization occurs through a process of imine–enamine tautomerization combined with a shift of the exocyclic double bond. beilstein-journals.orgnih.gov This methodology is distinguished by its mild reaction conditions and has demonstrated potential for scale-up production, yielding a variety of synthetically useful aniline derivatives in yields ranging from acceptable to high (23–82%). beilstein-journals.orgnih.gov

Preparation of N-Substituted Anilines from Aniline N-Oxides

Aniline N-oxides serve as versatile intermediates in the synthesis of substituted aniline analogues. The preparation of these N-oxides can be achieved by reacting the parent tertiary amine with an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst like tungstic acid. google.com The reactivity of the N,N-dialkylaniline N-oxide allows for subsequent functionalization of the aromatic ring. A notable application is the regioselective halogenation of electron-rich anilines. nih.govacs.org By treating the N,N-dialkylaniline N-oxide with thionyl bromide or thionyl chloride at low temperatures, selective para-bromination or ortho-chlorination can be achieved, respectively. nih.govacs.org This two-step process—oxidation to the N-oxide followed by treatment with a thionyl halide—provides a practical route to a diverse array of halogenated anilines that can be difficult to access through classical electrophilic aromatic substitution due to poor regioselectivity. nih.govacs.org

Hydroamination of Olefins as a Synthetic Route

The hydroamination of olefins represents a highly atom-economical approach for the synthesis of N-substituted anilines, involving the direct addition of an N-H bond across a carbon-carbon double bond. nih.gov Recent advancements have led to catalytic protocols for the efficient anti-Markovnikov hydroamination of unactivated alkenes with secondary alkyl amines. nih.gov One such method employs an iridium photocatalyst that, under visible light irradiation, oxidizes the amine substrate to an aminium radical cation intermediate, which then adds to the olefin. nih.gov Another strategy offers a formal anti-Markovnikov hydroamination of terminal olefins with aromatic amines through a one-pot, two-step sequence of oxidation and reduction cycles. researchgate.net These methods are valued for their ability to form C-N bonds with high regioselectivity and broad functional group tolerance under mild conditions. nih.govresearchgate.net

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production necessitates rigorous process optimization. Key considerations include maximizing yield and selectivity, ensuring catalyst stability and reusability, and developing cost-effective and environmentally benign procedures.

Kinetic Investigations and Selectivity Control in N-Alkylation

The selective N-alkylation of anilines is a critical transformation, and its control is paramount for efficient synthesis. A dominant strategy in this field is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) mechanism. researchgate.netnih.gov In this process, a catalyst temporarily dehydrogenates an alcohol to form a carbonyl intermediate, which then condenses with the amine to generate an imine. nih.gov The resulting metal hydride species subsequently reduces the imine to afford the N-alkylated aniline, with water as the only byproduct. nih.gov This approach has been realized with a variety of catalysts, including those based on non-noble metals like manganese and nickel, as well as noble metals like ruthenium and palladium. nih.govresearchgate.netnih.gov

Controlling selectivity between N-alkylation and C-alkylation, as well as between mono- and di-alkylation, is a primary focus of optimization.

N- vs. C-Alkylation: Reaction temperature is a critical parameter. In studies using zeolite catalysts, temperatures between 250°C and 350°C were found to be crucial for selective N-alkylation, whereas higher temperatures tended to favor C-alkylation. google.com The specific size and shape of the zeolite pores also play a role in directing the reaction towards N-alkylation. google.com

Mono- vs. Di-alkylation: The molar ratio of the reactants is instrumental in controlling the degree of alkylation. Maintaining a high ratio of aniline to the alcohol or alkylating agent effectively suppresses the formation of undesired N,N-dialkylated products. google.comgoogle.com

Kinetic studies provide deeper insight into the reaction mechanism and help optimize conditions. For the alkylation of aniline with benzyl alcohol over a Ni/O-clay catalyst, investigations confirmed the absence of mass transfer limitations and validated a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. semanticscholar.org The activation energy for this specific reaction was determined to be 37 kcal/mol. semanticscholar.org Such studies are essential for designing efficient, large-scale processes by identifying rate-determining steps and understanding the influence of various reaction parameters.

Table 2: Parameters for Selectivity Control in Aniline N-Alkylation

| Parameter | Influence on Selectivity | Catalyst/System | Source |

|---|---|---|---|

| Temperature | Lower temperatures (250-350°C) favor N-alkylation over C-alkylation. | Acidic Zeolites | google.com |

| Reactant Molar Ratio | A high aniline-to-alcohol ratio suppresses di- and tri-alkylation, favoring mono-N-alkylation. | Zeolite S-115 | google.comgoogle.com |

| Catalyst Structure | Pore size and shape (6-8 angstroms, 3D channels) promote selective N-alkylation. | Acidic Zeolites | google.com |

| Catalyst Type | Pincer complexes (Mn, Ni) and Ru-based catalysts show high selectivity for mono-alkylation via the borrowing hydrogen mechanism. | Homogeneous Catalysts | nih.govresearchgate.netnih.gov |

| Residence Time | Longer residence times (low flow rate) can increase the degree of N-alkylation. | Zeolite Catalysts | google.com |

Advantages of Continuous Flow Reactors for Industrial-Scale Synthesis

The industrial-scale synthesis of this compound and its analogues benefits significantly from the adoption of continuous flow reactor technology over traditional batch processing. Flow chemistry offers a multitude of advantages that lead to more efficient, safer, and higher-quality manufacturing processes. mt.com

One of the primary benefits of continuous flow systems is the superior control over critical reaction parameters. mt.com The high surface-area-to-volume ratio in microreactors or tubular systems allows for exceptionally efficient heat transfer. rsc.orgnih.gov This mitigates the risks associated with highly exothermic reactions, such as the N-alkylation of anilines, preventing the formation of local hot spots that can lead to side reactions and decreased product quality. stolichem.com Consequently, reactions can often be performed at higher temperatures and pressures than are feasible in batch reactors, which can dramatically increase reaction rates. rsc.orgstolichem.com

Safety is intrinsically enhanced in continuous flow systems due to the small reactor volume, which means only a small quantity of hazardous material is being processed at any given moment. mt.comstolichem.com This is particularly relevant for reactions involving unstable or explosive intermediates, which can be generated and consumed in situ, minimizing the risk of accidents. nih.gov The ability to precisely control temperature, pressure, and mixing also prevents reaction runaways, a significant concern in large-scale batch production. stolichem.com

Furthermore, continuous flow processes often lead to improved product yield and purity. mt.com The rapid and efficient mixing achieved in flow reactors ensures that reactants are combined uniformly, reducing the formation of by-products. nih.govmit.edu Precise control over residence time allows for the optimization of reaction conditions to maximize the conversion of starting materials to the desired product. mt.com This level of control is difficult to achieve in large batch reactors where concentration and temperature gradients can exist. stolichem.com

Scalability is another key advantage. Scaling up a process from the laboratory to industrial production is more straightforward with flow chemistry. Instead of redesigning large reactors, production can be increased by running the system for longer periods or by operating multiple reactors in parallel, a concept known as "numbering-up". stolichem.commdpi.com This modular approach reduces the research and development time and costs associated with scaling up. stolichem.com

The table below summarizes the key advantages of using continuous flow reactors for the synthesis of N-alkylated anilines compared to traditional batch reactors.

| Feature | Continuous Flow Reactors | Traditional Batch Reactors |

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. rsc.orgnih.gov | Limited, potential for local hot spots and temperature gradients. |

| Safety | Intrinsically safer due to small reaction volumes and better control. mt.comstolichem.com | Higher risk of thermal runaways with large volumes of hazardous materials. |

| Process Control | Precise control over temperature, pressure, mixing, and residence time. mt.com | Less precise control, leading to potential variability in product quality. |

| Yield & Purity | Generally higher yields and purity due to optimized conditions and fewer side reactions. mt.com | Yield and purity can be compromised by inefficient mixing and temperature gradients. |

| Scalability | Scaled by continuous operation or numbering-up, facilitating faster scale-up. stolichem.commdpi.com | Requires significant process redevelopment and investment for larger vessels. |

| Hazardous Reagents | Allows for the safe in-situ generation and use of unstable intermediates. nih.gov | Handling large quantities of hazardous materials poses significant safety risks. |

Reagent Recycling and Waste Minimization in Production

Catalyst Recycling: A significant advancement in making aniline synthesis more sustainable is the use of heterogeneous catalysts. These catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), can be easily separated from the reaction mixture and reused for multiple cycles without significant loss of activity. researchgate.net For instance, in the hydrogenation of nitroarenes to anilines, palladium-on-carbon (Pd/C) or other metal-supported catalysts are commonly employed. acs.orgresearchgate.net In continuous flow systems, these catalysts can be packed into a fixed-bed reactor, allowing the reaction mixture to flow through while the catalyst remains in place, simplifying the process of catalyst recovery and reuse. mdpi.com The ability to regenerate catalysts that have lost activity over time is also a crucial aspect of waste reduction. google.com

Waste Minimization and Alternative Feedstocks: A primary goal of green chemistry is to reduce or eliminate the generation of hazardous by-products. sphinxsai.com Traditional methods for producing anilines often involve nitration followed by reduction, which can generate significant chemical waste. specchemonline.com Newer, more atom-economical methods like "hydrogen borrowing" or "hydrogen autotransfer" use alcohols as alkylating agents, with water being the only by-product, representing a much greener pathway. nih.gov

The following table outlines key strategies for reagent recycling and waste minimization in the production of N-alkylated anilines.

| Strategy | Description | Key Benefits |

| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated from the liquid or gas phase reaction mixture. researchgate.net | Facilitates catalyst recycling, reduces metal leaching into the product, simplifies purification. mdpi.com |

| Solvent Recovery | Implementing distillation or other separation techniques to recover and purify solvents for reuse. ijerd.com | Reduces raw material costs, minimizes volatile organic compound (VOC) emissions, and decreases waste disposal volume. |

| Reactant Recycling | Separating and recycling unreacted starting materials back into the process stream. utwente.nl | Increases overall yield and atom economy, improves process efficiency. |

| "Hydrogen Borrowing" | Using alcohols as alkylating agents, where the only by-product is water. nih.gov | High atom economy, avoids the use of hazardous alkyl halides and the formation of salt by-products. |

| Bio-based Feedstocks | Utilizing renewable resources like lignin or biomass-derived sugars as starting materials. rsc.orgacs.org | Reduces dependence on fossil fuels, lowers carbon footprint, can avoid hazardous nitration processes. acs.org |

| Process Intensification | Using techniques like continuous flow to improve reaction efficiency, selectivity, and energy integration. researchgate.netbcrec.id | Minimizes energy consumption, reduces by-product formation, and leads to smaller manufacturing footprints. |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-methyl-N-(2-methylpropyl)aniline by mapping the chemical environments of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides specific information about the number and arrangement of protons. The expected signals are based on the distinct electronic environments of the protons in the p-toluidine (B81030) and N-isobutyl moieties.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the aromatic ring adjacent to the amino group are expected to appear at a slightly different chemical shift than those adjacent to the methyl group due to differing electronic effects. The aliphatic protons of the isobutyl group will show characteristic splitting patterns: a doublet for the methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen, a multiplet for the methine (-CH-) proton, and a doublet for the two equivalent methyl (-CH₃) groups. A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (2H) | ~6.9-7.1 | Doublet |

| Aromatic (2H) | ~6.5-6.7 | Doublet |

| N-H (1H) | Variable (broad singlet) | Broad Singlet |

| N-CH₂ (2H) | ~2.8-3.0 | Doublet |

| Ar-CH₃ (3H) | ~2.2-2.3 | Singlet |

| CH(CH₃)₂ (1H) | ~1.8-2.0 | Multiplet (nonet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum is expected to show four signals for the aromatic carbons due to the para-substitution pattern. The carbon atom attached to the nitrogen (C-N) will be significantly shifted downfield. The carbon atoms of the isobutyl group (N-CH₂, -CH, and -CH₃) and the aromatic methyl group will appear in the aliphatic region of the spectrum. The chemical shifts can be predicted by considering the known values for p-toluidine and the influence of the N-isobutyl substituent. chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~146-148 |

| Aromatic C-CH₃ | ~129-131 |

| Aromatic C-H (ortho to NH) | ~113-115 |

| Aromatic C-H (ortho to CH₃) | ~129-130 |

| N-CH₂ | ~52-54 |

| CH(CH₃)₂ | ~28-30 |

| Ar-CH₃ | ~20-21 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are crucial for identifying the functional groups and analyzing the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. The spectrum is largely a superposition of the features of a secondary aromatic amine and an alkyl-substituted benzene.

Key expected absorption bands include a moderate, sharp peak for the N-H stretch in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl and methyl groups are expected just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration should be observable in the 1250-1350 cm⁻¹ range. ijseas.comresearchgate.netresearchgate.net

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | 3350 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective for characterizing the vibrations of the aromatic ring and the carbon backbone.

Strong Raman signals are expected for the aromatic ring breathing modes and the symmetric C-C stretching vibrations. The C-H stretching modes, both aromatic and aliphatic, will also be visible. Analysis of the Raman spectrum of the related compound p-toluidine shows characteristic bands for the aromatic structure, which would form the basis for the spectrum of the N-substituted derivative. ijseas.com The introduction of the N-isobutyl group would introduce new bands corresponding to its own vibrational modes, but the core aromatic signals would remain prominent.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for confirming the identity and assessing the purity of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass-to-charge ratio (m/z) and fragmentation pattern. rsc.orgnist.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (163.26 g/mol ). The fragmentation pattern provides structural confirmation. Key expected fragments include the loss of a propyl radical ([M-43]⁺) to form a fragment at m/z 120, or the loss of the entire isobutyl group ([M-57]⁺) resulting in a fragment at m/z 106, corresponding to the p-toluidine radical cation. The peak at m/z 91, corresponding to the tropylium (B1234903) ion, is also a common fragment for toluene (B28343) derivatives. This fragmentation data is crucial for unambiguous identification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic amines like this compound, the UV-Vis spectrum is largely influenced by the electronic structure of the aniline (B41778) moiety. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

In aniline and its derivatives, the primary electronic transitions observed are typically π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons of the nitrogen atom. The alkyl substitution on the nitrogen atom in N-alkylated anilines can influence the energy of these transitions. The presence of a methyl group on the aromatic ring further modifies the electronic environment. Studies on similar aniline derivatives reveal that the second excited singlet electronic state can correspond to a π → 3s Rydberg electronic transition. researchgate.net

The specific wavelengths of maximum absorbance (λmax) for this compound are determined by the interplay of the electron-donating effects of the methyl and N-isobutyl groups on the aromatic system. These substitutions can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted aniline.

A study on the N-alkylation of anilines provides insight into the electronic behavior of such compounds. acs.org While direct spectral data for this compound is not detailed in the provided results, the general principles of UV-Vis spectroscopy on aniline derivatives suggest that its spectrum would exhibit characteristic bands related to the substituted benzene ring. For instance, HPLC analysis of aniline homologs often utilizes UV detection at 254 nm, indicating significant absorbance in this region for related compounds. sigmaaldrich.com

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for verifying the molecular formula of a synthesized compound. The molecular formula for this compound is C₁₁H₁₇N. nih.govwikipedia.orgbiosynth.com

Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 80.92 |

| Hydrogen (H) | 1.008 | 17 | 17.136 | 10.49 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.58 |

| Total | 163.264 | 100.00 |

Experimental data from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical percentages, confirming its empirical and molecular formula. This technique is often used in conjunction with mass spectrometry to provide a definitive identification of the compound's composition.

X-ray Crystallography for Solid-State Structure Elucidation (on derivatives and analogs)

The analysis of derivatives of N-alkylanilines and related compounds reveals key structural features. For example, the crystal structure of N,N'-bis[2-((benzyl){[5-(di-methyl-amino)naph-tha-len-1-yl]sulfonyl}amino)ethyl]naphthalene-1,8:4,5-tetracarboximide demonstrates how the substituent groups arrange themselves in the solid state, with specific conformations stabilized by intramolecular interactions. nih.gov In another example, the crystal structure of N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline shows that the arrangement of the ethyl groups on the nitrogen can adopt different conformations (cis or trans). nih.gov

Studies on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor have utilized single-crystal X-ray diffraction to confirm their chemical architectures. mdpi.com These studies often involve detailed analysis of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the packing of molecules in the crystal lattice. The crystal structure of a Schiff base derived from p-toluidine, 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, shows a nearly planar conformation between the benzene and thiophene (B33073) rings. researchgate.net

Advanced Analytical Methods for Detection in Complex Matrices

The detection and quantification of specific compounds in complex mixtures, such as environmental or biological samples, require highly sensitive and selective analytical methods.

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For the analysis of aromatic amines, CE offers advantages in terms of efficiency and low sample consumption. researchgate.net

To enhance the detection sensitivity for trace amounts of analytes in complex matrices, CE is often coupled with on-line concentration techniques. These methods pre-concentrate the analyte within the capillary before separation, thereby lowering the limit of detection. Techniques like stacking, sweeping, and transient isotachophoresis are employed to achieve this concentration effect. The choice of the on-line concentration method depends on the specific properties of the analyte and the sample matrix.

While specific applications of CE for this compound were not found, the general methodology is applicable to aromatic amines. The development of automated on-line solid-phase extraction coupled with HPLC for the analysis of aniline and its derivatives in aqueous matrices demonstrates the importance of pre-concentration steps for sensitive analysis. thermofisher.com

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the separation and quantification of aniline and its derivatives. acs.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a stationary phase in a column and a mobile gas phase. The choice of the column and detector is critical for achieving good separation and sensitivity. For aniline derivatives, a nitrogen-phosphorus detector (NPD) can provide high selectivity. acs.org A fused silica (B1680970) capillary column is often used for separation. epa.gov Derivatization is sometimes employed to improve the volatility and thermal stability of less volatile amines. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential interactions with a stationary phase (in a column) and a liquid mobile phase. For aniline derivatives, reversed-phase HPLC with a C18 column is commonly used. sigmaaldrich.comnih.gov The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. sigmaaldrich.comnih.gov UV detection is frequently employed, with monitoring at wavelengths around 254 nm. sigmaaldrich.com HPLC is particularly useful for analyzing less volatile or thermally labile compounds without the need for derivatization. thermofisher.com Optimization of the mobile phase composition is crucial for achieving good resolution of complex mixtures of anilines. nih.gov

Table 2: Comparison of GC and HPLC for the Analysis of this compound

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Partitioning between gas and stationary phase | Partitioning between liquid and stationary phase |

| Analytetype | Volatile, thermally stable | Wide range, including non-volatile and thermally labile |

| Sample Prep | May require derivatization | Often minimal |

| Column | Fused silica capillary | C18 reversed-phase |

| Detector | NPD, FID, MS | UV, DAD, MS |

Reaction Mechanisms and Chemical Reactivity of 4 Methyl N 2 Methylpropyl Aniline

Reactivity Profiles of N-Substituted Anilines

N-substituted anilines, such as 4-methyl-N-(2-methylpropyl)aniline, exhibit a rich and varied chemical reactivity. The presence of the nitrogen atom directly attached to the aromatic ring, along with the alkyl substituents on both the nitrogen and the ring, governs the compound's behavior in a range of chemical transformations. The interplay between the nucleophilicity of the nitrogen lone pair and the reactivity of the aromatic ring is a key feature of this class of compounds.

Oxidation Reactions (e.g., N-oxidation)

The oxidation of N-substituted anilines can proceed through several pathways, with the specific outcome dependent on the oxidant and reaction conditions. For secondary aromatic amines like this compound, oxidation can lead to N-dealkylation or the formation of N-oxides and subsequent products.

Secondary aromatic amines may undergo N-hydroxylation, which can then be further oxidized to form nitroso and nitrone derivatives. uomustansiriyah.edu.iq The initial step often involves the formation of a hydroxylamine (B1172632) intermediate. This intermediate is typically unstable and readily undergoes further oxidation.

Another significant oxidation pathway is N-dealkylation. This process is notably mediated by enzymes like cytochrome P450 in biological systems. nih.gov The mechanism of P450-mediated N-dealkylation has been a subject of extensive study, with two primary proposed mechanisms: single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov In the HAT mechanism, the oxidant, a high-valent iron-oxo species, abstracts a hydrogen atom from the carbon alpha to the nitrogen, leading to a carbon-centered radical. This is followed by the transfer of a hydroxyl group to form a carbinolamine, which then decomposes to yield the dealkylated amine and an aldehyde or ketone. nih.gov Studies using tertiary anilinic N-oxides as oxygen surrogates have provided evidence supporting the HAT mechanism for N-dealkylation. nih.gov

The electron-donating methyl group on the aromatic ring of this compound would likely influence the ease of oxidation at the nitrogen center.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent/Conditions | Potential Products |

| This compound | Mild Oxidants (e.g., H₂O₂) | This compound N-oxide |

| This compound | Stronger Oxidants / Enzymatic (e.g., Cytochrome P450) | 4-Methylaniline, 2-Methylpropanal, N-nitroso derivative |

Nucleophilic Substitution Reactions Involving the Nitrogen Moiety

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org However, the delocalization of this lone pair into the aromatic π-system reduces its nucleophilicity compared to aliphatic amines. nih.gov Despite this, the nitrogen can participate in nucleophilic substitution reactions, most notably N-alkylation.

Direct alkylation of secondary amines with alkyl halides can be a viable method for synthesizing tertiary amines. However, a significant challenge in the alkylation of primary and secondary amines is over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu This occurs because the newly formed tertiary amine can compete with the secondary amine for the alkylating agent. libretexts.org

To circumvent the issue of over-alkylation in the synthesis of primary amines, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, have been developed. libretexts.org For the synthesis of tertiary amines from secondary amines, careful control of reaction conditions and stoichiometry is crucial.

The reaction of this compound with an alkyl halide would proceed via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. fiveable.melibretexts.org The presence of the bulky 2-methylpropyl group and the methyl-substituted phenyl group may sterically hinder the approach of the electrophile to the nitrogen atom, potentially affecting the reaction rate.

Mannich Reaction Pathways for Beta-Amino Carbonyl Compound Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine to yield a β-amino carbonyl compound, known as a Mannich base. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and the aldehyde, which then reacts with the enol form of the carbonyl compound. libretexts.orgadichemistry.com

While the Mannich reaction is a versatile tool in organic synthesis, the reactivity of aromatic amines in this transformation is generally reported to be low or non-existent under typical conditions. adichemistry.comnrochemistry.com Most successful Mannich reactions employ primary or secondary aliphatic amines. libretexts.orgadichemistry.com

However, there are special cases, such as the Betti reaction, which is a type of Mannich reaction that can involve primary aromatic amines, aldehydes, and phenols. taylorandfrancis.com The general consensus is that the decreased nucleophilicity of the nitrogen in aromatic amines, due to resonance delocalization, hinders the initial formation of the iminium ion, which is a critical step in the Mannich reaction mechanism. adichemistry.com Therefore, it is unlikely that this compound, as a secondary aromatic amine, would readily participate in a classical Mannich reaction under standard conditions.

Mechanistic Insights into C-N Bond Formation Reactions

The formation of the C-N bond in this compound is a key synthetic step. Catalytic N-alkylation has emerged as a powerful and atom-economical method for this purpose.

Detailed Mechanisms of Catalytic N-Alkylation

The synthesis of N-substituted anilines, including this compound, is frequently achieved through the catalytic N-alkylation of anilines with alcohols. This transformation often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is considered a green chemical process due to its high atom economy, with water being the only byproduct. researchgate.net

This mechanism is typically catalyzed by transition metal complexes, with iridium and ruthenium catalysts being particularly effective. nrochemistry.com The catalytic cycle can be broadly described in the following steps:

Oxidation of the Alcohol: The metal catalyst first oxidizes the alcohol (e.g., 2-methylpropanol) to the corresponding aldehyde (2-methylpropanal), with the hydrogen atoms being temporarily stored on the metal catalyst as a metal hydride species.

Imine Formation: The aldehyde then undergoes a condensation reaction with the amine (p-toluidine) to form an imine intermediate, with the elimination of a water molecule.

Reduction of the Imine: The metal hydride species then transfers the stored hydrogen atoms to the imine, reducing it to the final N-alkylated aniline (B41778) product (this compound) and regenerating the active catalyst.

Mechanistic studies using iridium complexes have provided deeper insights into this process. For instance, investigations with an iridium complex bearing an N-heterocyclic carbene (NHC) ligand have shown that the catalyst's resting state is an iridium-hydride species coordinated to the amine substrate. youtube.com The rate-determining step in this catalytic cycle was identified as the decoordination of the amine followed by the coordination of the imine intermediate to the iridium center. youtube.com

Table 2: Key Intermediates in the Catalytic N-Alkylation for the Synthesis of this compound

| Step | Reactants | Key Intermediate | Product of Step |

| 1. Oxidation | 2-Methylpropanol, [Ir]-catalyst | [Ir]-H₂ | 2-Methylpropanal |

| 2. Condensation | 4-Methylaniline, 2-Methylpropanal | Iminium ion | Imine |

| 3. Reduction | Imine, [Ir]-H₂ | This compound, [Ir]-catalyst |

Aromatic Ring Reactivity and Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the N-(2-methylpropyl)amino group and the methyl group.

Both the amino group (-NHR) and the alkyl group (-CH₃) are ortho-, para-directing activators. uci.eduuci.edu The activating effect of the amino group is significantly stronger than that of the methyl group. masterorganicchemistry.com When multiple activating groups are present on a benzene (B151609) ring, the directing effect is typically controlled by the most powerful activating group. In this case, the N-(2-methylpropyl)amino group will be the primary director of incoming electrophiles.

Therefore, electrophilic substitution reactions on this compound are expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6) and to a lesser extent at the position para to the amino group, which is already occupied by the methyl group. However, steric hindrance from the bulky N-(2-methylpropyl) group might disfavor substitution at the ortho positions, potentially increasing the proportion of substitution at the available ortho position relative to the more hindered one, or leading to substitution at the position ortho to the methyl group if the conditions are harsh enough.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid. However, direct nitration of anilines can be problematic due to the basicity of the amino group, which can be protonated by the strong acid, forming a deactivating anilinium ion that directs meta. uci.edunih.gov To circumvent this, the amino group is often first protected by acetylation.

Sulfonation: Reaction with fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. chemicalbook.com

The combined activating and directing effects of the substituents are summarized in the table below.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Major Product(s) |

| Bromination | Br₂/FeBr₃ | 2-Bromo-4-methyl-N-(2-methylpropyl)aniline |

| Nitration (after acetylation) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 2-Nitro-4-methyl-N-(2-methylpropyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-methyl-N-(2-methylpropyl)benzenesulfonic acid |

Regioselectivity in Electrophilic Aromatic Substitution (considering amine activation and steric effects)

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined electronic and steric influences of its two substituents: the N-(2-methylpropyl)amino group and the p-methyl group.

Electronic Effects: The amino group (-NHR) is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.org Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring's π-system through resonance. wikipedia.orglkouniv.ac.in This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. vanderbilt.edu The resonance effect creates partial negative charges specifically at the ortho and para positions relative to the amino group, thereby directing incoming electrophiles to these sites. wikipedia.orglkouniv.ac.in

The methyl group (-CH₃) at the para-position is also an activating group and an ortho, para-director, although its effect is significantly weaker than that of the amino group. libretexts.org It activates the ring through an inductive effect and hyperconjugation. vanderbilt.edu

In this compound, the directing effects of both groups are synergistic. The powerful amino group directs electrophiles to its ortho and para positions. However, the para position is already occupied by the methyl group. Consequently, electrophilic attack is overwhelmingly directed to the two ortho positions (C2 and C6) relative to the amino group.

The interplay between the strong electronic activation directing to the C2/C6 positions and the significant steric hindrance at those same positions is the defining characteristic of electrophilic aromatic substitution on this compound.

Cyclization Reactions Involving N-Substituted Aniline Derivatives

N-substituted anilines, such as this compound, are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. These reactions leverage the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring to construct complex polycyclic systems, including quinolines and related structures.

Polonovski-Povarov Cyclizations for Heterocycle Synthesis

The Povarov reaction is a powerful method for synthesizing quinoline (B57606) and tetrahydroquinoline derivatives. wikipedia.org It is a formal [4+2] cycloaddition that typically involves the reaction of an aromatic imine (formed from an aniline and an aldehyde) with an electron-rich alkene. wikipedia.orgresearchgate.net The reaction is generally catalyzed by a Lewis acid. wikipedia.org

In the context of this compound, the reaction sequence would be initiated by its condensation with an aldehyde to form the corresponding N-aryl iminium ion, activated by a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). wikipedia.orgnih.gov This electrophilic iminium ion then undergoes a stepwise cycloaddition with an activated alkene. The process culminates in an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbocation intermediate, leading to the formation of the tetrahydroquinoline core. wikipedia.orgnih.gov

The use of N-substituted anilines in intramolecular Povarov reactions is a particularly effective strategy for constructing fused polyheterocyclic systems. nih.gov

Table 1: Examples of Lewis Acid-Catalyzed Intramolecular Povarov Reactions

Kametani Reaction for Quinoline Derivative Formation

The Kametani reaction is another valuable method for constructing quinoline scaffolds. It involves the reaction of an imine with an electron-rich olefin, such as an enol ether or a ketene (B1206846) acetal, to generate substituted quinolines. A study by Săndulescu et al. investigated the Kametani reaction using N-(4-pyridinyliden)anilines and 2,2-dimethoxypropane (B42991), which serves as a source of the electron-rich species.

For a substrate like this compound, the process would begin with its reaction with an aldehyde (e.g., a pyridinyl aldehyde) to form the requisite Schiff base. This imine would then react with 2,2-dimethoxypropane under thermal or acid-catalyzed conditions. The reaction proceeds through a cyclization mechanism, ultimately leading to the formation of a 4-methyl-substituted quinoline derivative. The original aniline derivative (this compound) would form the backbone of the resulting quinoline's benzene ring portion.

Research has shown that this reaction can lead to a mixture of products, including the desired quinolines as well as other derivatives, depending on the specific substrates and reaction conditions.

Table 2: Products Identified in a Kametani Reaction with N-(4-pyridinyliden)anilines and 2,2-Dimethoxypropane

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| Indium(III) chloride |

| 2,2-dimethoxypropane |

| Tetrahydroquinoline |

| Quinoline |

| Octahydroacridine |

Advanced Applications and Research Directions

Role as a Reagent and Intermediate in Complex Organic Synthesis

The transformation of aniline (B41778) into its N-alkylated derivatives, such as 4-methyl-N-(2-methylpropyl)aniline, is a fundamental process in organic synthesis, creating crucial intermediates for the production of pharmaceuticals, agrochemicals, and dyes. echemi.com The introduction of the N-isobutyl group modifies the electronic properties and steric hindrance of the aniline core, influencing its reactivity in subsequent chemical transformations.

While specific examples of large-scale synthesis of complex molecules directly utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The N-methylaniline framework, a related structure, is a key component in drugs with enhanced pharmacological activities. echemi.com The alkyl groups on the nitrogen atom can be tailored to fine-tune the biological activity of the target molecule. echemi.com

The synthesis of substituted anilines is a critical step in the preparation of a wide array of organic compounds. For instance, the synthesis of 4-methyl-2-nitroaniline, an important intermediate for organic pigments, starts from 4-methylaniline. patsnap.com The N-alkylation of anilines is a key transformation in the industrial synthesis of fine chemicals and pharmaceutical intermediates, often employing sustainable catalytic processes. rsc.org The presence of the isobutyl group in this compound makes it a valuable synthon for introducing this specific alkyl group into more complex molecular architectures.

Contributions to Advanced Materials Science

The field of materials science has seen significant advancements through the incorporation of functional organic molecules. Aniline and its derivatives are pivotal in the development of high-performance polymers and materials with unique optical and electronic properties. nii.ac.jp

Functionality as Curing Agents and Crosslinkers in Polymer Networks (e.g., Epoxy Resins)

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. These properties are achieved through a curing process, where a curing agent or hardener reacts with the epoxy groups to form a crosslinked network. Amine-based compounds are widely used as curing agents for epoxy resins.

While direct studies on this compound as an epoxy curing agent are not prevalent, the broader class of aniline derivatives plays a significant role in this application. Methylene (B1212753) bis anilines, for example, are utilized as curing agents for epoxy resins, with some being liquid at room temperature, which facilitates processing. mq.edu.au The reactivity of the amine groups is crucial for the curing process. In the case of this compound, being a secondary amine, it possesses one active hydrogen atom on the nitrogen, which can participate in the ring-opening reaction of the epoxy group. The isobutyl and methyl substituents would influence the reactivity and the final properties of the cured epoxy network, such as its glass transition temperature and mechanical strength. Phenolic resins are also used as curing agents for epoxy resins, sometimes in combination with other components to achieve desired properties. google.com

Precursors for Polyaniline Derivatives and Conductive Polymers

Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability, ease of synthesis, and tunable conductivity. nii.ac.jpresearchgate.net The properties of PANI can be modified by creating derivatives through substitution on the aniline monomer. researchgate.net The synthesis of PANI is typically achieved through the oxidative polymerization of aniline in an acidic medium. nih.gov

The introduction of alkyl groups onto the aniline monomer, as in this compound, can significantly impact the properties of the resulting polymer. N-alkylation can improve the solubility of the polymer in common organic solvents, a major challenge with pristine PANI. researchgate.netnih.gov However, the presence of a substituent on the nitrogen atom can also affect the polymerization process and the final electrical conductivity of the material. Research on the synthesis of polyaniline derivatives from N-alkylated anilines has shown that the nature of the alkyl group influences the polymer's structure and properties. nih.gov While the direct polymerization of this compound is not widely reported, the study of similar N-alkylated p-toluidine (B81030) derivatives provides insights into the potential of this compound as a precursor for soluble and processable conductive polymers. uta.cl

Potential for Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are essential for a range of advanced photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules with specific electronic structures, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO properties. bohrium.com

Theoretical studies on substituted anilines have shown that their NLO properties can be tuned by modifying the donor and acceptor groups and the conjugation length. mq.edu.aubohrium.com The N,N-dimethylamine group is known to be a better electron donor than the unsubstituted amino group, leading to enhanced NLO properties. bohrium.com In this compound, the nitrogen atom acts as an electron donor, and the methyl group provides a slight electron-donating effect to the phenyl ring. While this specific compound lacks a strong electron-acceptor group, it could serve as a foundational structure for the design of new NLO materials. By introducing a strong acceptor group at the para-position to the amine, a "push-pull" system could be created, potentially leading to a significant second-order NLO response. Computational studies are a valuable tool for predicting the NLO properties of such designed molecules. bohrium.combohrium.com

Catalysis and Ligand Design

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Aniline derivatives have found applications in this area, both as organocatalysts and as ligands for metal-based catalysts.

Exploration of Organocatalytic Properties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral secondary amines are a prominent class of organocatalysts, particularly in enamine and iminium ion catalysis. nih.gov

While there is no specific research detailing the organocatalytic properties of this compound itself, the broader class of N-alkylated aniline derivatives has been explored in catalysis. For instance, polymeric networks containing amine derivatives have been used as organocatalysts for the Knoevenagel reaction. nih.gov The basicity and steric environment of the nitrogen atom in this compound could potentially be exploited in base-catalyzed reactions. Furthermore, the development of chiral versions of this molecule could open avenues for its use in asymmetric organocatalysis. The functionalization of anilines is a key strategy in the development of new organocatalysts. acs.org

Building Blocks for Complex Chemical Structures

The reactivity of this compound makes it a valuable starting material or intermediate for the synthesis of more elaborate molecules, particularly those containing heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Diverse Heterocyclic Systems

N-alkylated toluidines are established precursors for the synthesis of complex heterocyclic structures. A prominent historical and chemical example is the synthesis of mauveine, the first commercial synthetic dye. wikipedia.orgic.ac.uk Mauveine is a complex mixture of phenazine-based chromophores. Research has shown that N-alkylated p-toluidines, such as N-tert-butyl-p-toluidine, can be used as key starting materials in its synthesis. researchgate.net

The general process involves the oxidative coupling of a mixture of amines, including an N-alkyl-p-toluidine, aniline, and o-toluidine, typically using an oxidizing agent like potassium dichromate in an acidic medium. researchgate.netnih.gov The N-alkyl group, such as the isobutyl group in this compound, can influence the reaction's course and the properties of the resulting dye. In some syntheses, a bulky N-alkyl group is used as a temporary protecting group that is cleaved in a subsequent step to yield the final heterocyclic product. researchgate.net This strategy highlights the utility of the N-alkyl-p-toluidine core in building complex, fused heterocyclic systems.

Table 1: Analogous Heterocyclic Synthesis using N-Alkyl-p-toluidine This table presents a reaction analogous to potential applications of this compound, based on documented syntheses with similar compounds.

| Starting Material | Reagents | Product Type | Heterocyclic Core | Ref. |

| N-tert-butyl-p-toluidine / aniline / o-toluidine | 1) K₂Cr₂O₇ / H⁺ 2) Acid (deprotection) | Mauveine A and Mauveine B | Phenazine | researchgate.net |

This synthetic approach demonstrates that the fundamental structure of this compound is suited for participating in oxidative cyclization reactions to generate large, polycyclic aromatic systems.

Synthetic Utility in Agrochemical and Pharmaceutical Building Block Development

The substituted aniline motif is a cornerstone in the development of many biologically active compounds. Close analogs of this compound serve as critical intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, N,N-dimethyl-p-toluidine is used as a chemical intermediate in the synthesis of various pharmaceutical products and pesticides. actylis.comnih.gov

Furthermore, related structures like N-Methyl-N-Hydroxyethyl-P-Toluidine are recognized as valuable building blocks for creating heterocyclic compounds with potential biological activities, such as oxindoles and quinolines. nexalinc.com The presence of both an aromatic ring and an alkylated nitrogen allows for sequential, directed reactions to build molecular complexity.

The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, is frequently used to synthesize the C-N bonds found in many drugs. wikipedia.org Secondary amines like this compound are ideal substrates for this reaction, allowing for their coupling with a wide array of aryl halides or triflates to produce more complex tertiary amines. This method is a key step in the synthesis of numerous pharmaceutical candidates. The specific substitution pattern of this compound—a methyl group on the ring and an isobutyl group on the nitrogen—could be leveraged to fine-tune the steric and electronic properties of a target molecule, potentially enhancing its binding affinity to a biological target or improving its pharmacokinetic profile.